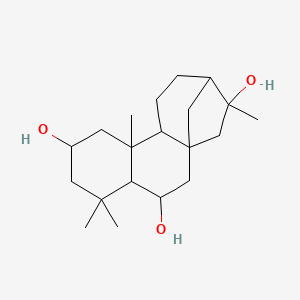

2,6,16-Kauranetriol

Description

Properties

IUPAC Name |

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTDZPRNONHJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 2,6,16-Kauranetriol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and preliminary characterization of 2,6,16-Kauranetriol, a diterpenoid of interest for its potential biological activities. This document details the scientific background, experimental protocols, and key analytical data associated with this natural product.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. The kaurane skeleton is a common structural motif in a variety of plant and fungal secondary metabolites, and many kaurane diterpenoids have been reported to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This guide focuses on the technical aspects of the discovery and isolation of this compound, providing a foundation for further research and development.

Discovery

The initial discovery and isolation of ent-kaurane-2β,6β,16α-triol, a stereoisomer of this compound, was reported in 1985 by a team of researchers led by T. Murakami.[1] The compound was isolated from the aerial parts of the fern Pteris cretica, a plant that has been used in traditional Chinese medicine.[1] This discovery was part of a broader investigation into the chemical constituents of various Pteris species, which are known to produce a variety of kaurane diterpenoids.[1] More recently, kauranetriols have also been identified in the byproducts of annatto (Bixa orellana), suggesting alternative potential sources for this class of compounds.

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, isolation, and characterization of this compound from plant material, based on methodologies reported for related compounds from Pteris species.

Extraction

A generalized protocol for the extraction of kaurane diterpenoids from dried and powdered plant material is as follows:

-

Maceration: The dried and powdered aerial parts of the plant material are macerated with methanol at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The kaurane diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

Isolation and Purification

The isolation of this compound from the enriched fractions is achieved through a combination of chromatographic techniques:

-

Silica Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water.

Data Presentation

The structural elucidation of this compound is dependent on a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for ent-kaurane-2β,6β,16α-triol.

Table 1: Physicochemical Properties of ent-kaurane-2β,6β,16α-triol

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₃ |

| Molecular Weight | 322.48 g/mol |

| Appearance | White amorphous powder |

| CAS Number | 41530-90-9 |

Table 2: Spectroscopic Data for ent-kaurane-2β,6β,16α-triol

| Technique | Data |

| ¹H-NMR | Data not available in the searched literature. |

| ¹³C-NMR | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

Note: Specific NMR and MS data for this compound were not available in the public domain at the time of this review. The data presented is based on general knowledge of kaurane diterpenoids. Researchers should refer to the primary literature for detailed spectroscopic assignments.

Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, several studies have demonstrated the bioactivity of other kaurane diterpenoids isolated from Pteris species. Notably, some kaurane diterpenoids have exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[1][2] The cytotoxic activity of these compounds often implies the induction of apoptosis, a programmed cell death pathway.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound represents an intriguing natural product with potential for further scientific investigation. Its discovery from Pteris cretica and identification in other plant sources highlights the rich chemical diversity of the plant kingdom. The experimental protocols and analytical data presented in this guide provide a foundation for researchers to further explore the chemistry and biology of this and related kaurane diterpenoids. Future studies should focus on obtaining detailed spectroscopic data, exploring its full range of biological activities, and elucidating its mechanism of action at the molecular level.

References

In-Depth Technical Guide: 2,6,16-Kauranetriol from Pteris cretica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteris cretica, commonly known as the Cretan brake fern, is a member of the Pteridaceae family and has been a subject of phytochemical interest due to its use in traditional medicine. This technical guide focuses on 2,6,16-Kauranetriol, an ent-kaurane diterpenoid identified within this plant species. Ent-kaurane diterpenoids are a class of natural products known for their diverse and significant biological activities, making them promising candidates for drug discovery and development. This document provides a comprehensive overview of the natural sourcing, proposed biosynthesis, and generalized methodologies for the extraction and isolation of this compound and related compounds from Pteris cretica. The information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Pteris cretica

Pteris cretica has a history of use in traditional medicine for treating a variety of ailments, which has prompted scientific investigation into its chemical constituents. The plant is known to contain a rich diversity of secondary metabolites, including flavonoids, sesquiterpenoids, and notably, diterpenoids.[1] Among these, the ent-kaurane diterpenoids are of significant interest due to their potential pharmacological activities.

This compound is a specific ent-kaurane diterpenoid that has been reported to be a constituent of the herbs of Pteris cretica. The core structure is a tetracyclic kaurane skeleton, with hydroxyl groups at positions 2, 6, and 16. The stereochemistry of these hydroxyl groups and the overall molecular configuration are critical for its biological activity.

Biosynthesis of ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids is a complex enzymatic process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through a series of cyclization and oxidation steps to yield the diverse range of kaurane structures.

The key steps in the biosynthesis leading to this compound are proposed as follows:

-

Cyclization of GGPP: Geranylgeranyl pyrophosphate is first cyclized by the enzyme ent-copalyl diphosphate synthase (CPS) to form ent-copalyl diphosphate (ent-CPP).

-

Formation of ent-Kaurene: ent-CPP is then further cyclized by ent-kaurene synthase (KS) to produce the tetracyclic hydrocarbon skeleton, ent-kaurene.

-

Hydroxylation: The ent-kaurene skeleton undergoes a series of position-specific hydroxylations catalyzed by cytochrome P450 monooxygenases. For this compound, this involves the introduction of hydroxyl groups at the C-2, C-6, and C-16 positions. The precise order and the specific enzymes involved in these hydroxylation steps in Pteris cretica are a subject for further research.

Extraction and Isolation Protocols

While a specific protocol for the isolation of this compound from Pteris cretica with quantitative yields is not extensively detailed in the available literature, a general methodology for the extraction and fractionation of diterpenoids from Pteris species can be adapted. The following is a composite protocol based on published methods for related compounds.

General Extraction Workflow

The extraction process typically involves the use of organic solvents to separate the desired compounds from the plant matrix. Subsequent chromatographic techniques are then employed for purification.

Detailed Experimental Protocols

Plant Material Collection and Preparation:

-

Fresh fronds of Pteris cretica should be collected and identified by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

The plant material is air-dried in the shade and then ground into a coarse powder.

Extraction:

-

The powdered plant material (e.g., 1 kg) is macerated with 70% aqueous ethanol (e.g., 3 x 5 L) at room temperature for a period of 24-48 hours for each extraction.

-

The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The resulting fractions are concentrated in vacuo. The ent-kaurane diterpenoids are expected to be present primarily in the ethyl acetate fraction.

Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column using a mobile phase gradient of methanol and water or acetonitrile and water.

Structural Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data if available.

Quantitative Data

Currently, there is a lack of published studies providing specific quantitative data on the yield or concentration of this compound in Pteris cretica. The table below is a template that can be populated as data becomes available from future research.

| Compound | Plant Part | Extraction Method | Yield (% of dry weight) | Reference |

| This compound | Fronds | Ethanolic Maceration | Data not available | |

| Other ent-kaurane diterpenoids | Fronds/Rhizomes | Various | Data not available |

Conclusion and Future Directions

Pteris cretica represents a promising natural source of the bioactive diterpenoid, this compound. The generalized protocols for extraction and isolation provided in this guide offer a starting point for researchers aiming to obtain this compound for further study. However, significant research gaps remain. Future work should focus on:

-

Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC-MS/MS) to accurately quantify the content of this compound in different parts of Pteris cretica and under various growing conditions.

-

Protocol Optimization: Refinement of extraction and purification protocols to maximize the yield and purity of this compound.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the hydroxylation of the ent-kaurene skeleton in Pteris cretica.

-

Pharmacological Evaluation: In-depth investigation of the biological activities and mechanisms of action of pure this compound to assess its therapeutic potential.

Addressing these areas will be crucial for advancing our understanding of this natural product and harnessing its potential for the development of new therapeutic agents.

References

"biosynthesis pathway of kaurane diterpenoids"

An In-depth Technical Guide to the Biosynthesis Pathway of Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of kaurane diterpenoids, a large and structurally diverse class of natural products with significant biological activities, including their role as precursors to gibberellin phytohormones. This document details the core biosynthetic pathway, key enzymes, quantitative data, relevant experimental protocols, and the regulatory logic governing this important metabolic route.

Introduction to Kaurane Diterpenoids

Kaurane diterpenoids are tetracyclic natural products built from a 20-carbon skeleton. They are widely distributed in plants, fungi, and some bacteria.[1][2] The core ent-kaurane structure is a crucial intermediate in the biosynthesis of gibberellins, a class of essential plant hormones that regulate various developmental processes such as seed germination, stem elongation, and flowering.[3][4] Beyond their role in primary metabolism, many kaurane derivatives exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive targets for drug discovery and development.[2] Understanding their biosynthesis is critical for harnessing their potential through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Pathway

The biosynthesis of the ent-kaurane skeleton is a multi-step process that begins with the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. The pathway proceeds through three major stages:

-

Synthesis of Geranylgeranyl Diphosphate (GGPP): IPP and DMAPP are condensed to form the C20 precursor, GGPP.

-

Class II Diterpene Cyclase Activity: GGPP undergoes a protonation-initiated cyclization to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is the committed step in this branch of diterpenoid metabolism.

-

Class I Diterpene Synthase Activity: ent-CPP is further cyclized and rearranged via a carbocationic mechanism to produce the tetracyclic olefin, ent-kaurene.

-

Tailoring and Diversification: The ent-kaurene skeleton is subsequently modified by tailoring enzymes, most notably cytochrome P450 monooxygenases, to produce the vast array of kaurane diterpenoids, including the gibberellin precursor, ent-kaurenoic acid.

Key Enzymes and Quantitative Data

The biosynthesis of kaurane diterpenoids is catalyzed by a series of specialized enzymes. The primary enzymes responsible for the formation and initial modification of the kaurane skeleton are detailed below.

ent-Copalyl Diphosphate Synthase (CPS)

-

EC Number: 5.5.1.13

-

Function: A class II diterpene synthase that catalyzes the protonation-initiated cyclization of the linear precursor GGPP to form the bicyclic intermediate ent-CPP. This is the first committed step of the pathway.

-

Cofactors: Requires a divalent metal ion, typically Mg²⁺, for substrate binding and catalysis.

ent-Kaurene Synthase (KS)

-

EC Number: 4.2.3.19

-

Function: A class I diterpene synthase that catalyzes the ionization of the diphosphate group from ent-CPP, followed by a complex series of cyclizations and rearrangements to form the tetracyclic hydrocarbon ent-kaurene.

-

Note: In fungi and mosses, CPS and KS activities can be found on a single bifunctional protein, whereas in higher plants, they are typically two distinct monofunctional enzymes.

ent-Kaurene Oxidase (KO)

-

Family: Cytochrome P450, typically from the CYP701A family (e.g., CYP701A3 in Arabidopsis).

-

Function: A multifunctional monooxygenase that catalyzes the three-step sequential oxidation of the C4α methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid via ent-kaurenol and ent-kaurenal intermediates. All three steps are catalyzed by this single enzyme, with the intermediates retained in the active site. The initial hydroxylation of ent-kaurene is the rate-limiting step.

-

Cofactors: Requires a partnering NADPH-cytochrome P450 reductase (CPR) to provide electrons for catalysis.

Quantitative Enzyme Data

Quantitative kinetic data for these enzymes are crucial for metabolic modeling and engineering efforts. The available data are summarized below.

| Enzyme | Organism/Source | Substrate | KM (µM) | Kact (Mg²⁺) (µM) | Ki (Mg²⁺) (µM) | Notes |

| ent-Kaurene Oxidase (AtKO) | Arabidopsis thaliana | ent-Kaurene | ~2.0 | - | - | Exhibits >10-fold lower affinity (KM 30-50 µM) for alternative labdane-related diterpene substrates. |

| ent-Copalyl Diphosphate Synthase (AtCPS) | Arabidopsis thaliana | GGPP | - | 56 ± 14 | 94 ± 26 | Kinetic data for the essential Mg²⁺ cofactor, showing both activation and substrate inhibition. |

| ent-Copalyl Diphosphate Synthase (PtmT2) | Streptomyces platensis | GGPP | N/A | - | - | Michaelis-Menten kinetics have been determined, but specific values are not detailed. |

Experimental Protocols

This section provides detailed methodologies for the study of kaurane diterpenoid biosynthesis, focusing on enzyme characterization and metabolite analysis.

Protocol for Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the expression of enzymes like CPS and KS in E. coli and their subsequent purification, a common prerequisite for in vitro characterization.

-

Gene Cloning:

-

Amplify the full-length cDNA of the target synthase (e.g., SmCPS or SmKS) using PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a or pGEX series) containing an N-terminal affinity tag (e.g., 6x-His or GST).

-

Verify the construct by sequencing.

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium (1 L) with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Reduce the temperature to 16-20°C and continue shaking for 16-24 hours to improve protein solubility.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail).

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.

-

Apply the soluble fraction to a pre-equilibrated Ni-NTA affinity column (for His-tagged proteins).

-

Wash the column with lysis buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the target protein with a high concentration of imidazole (e.g., 250-300 mM).

-

(Optional) Perform a final polishing step using size-exclusion chromatography to obtain a highly pure enzyme preparation.

-

Confirm protein purity and size using SDS-PAGE.

-

Protocol for In Vitro Diterpene Synthase Enzyme Assay

This protocol details the procedure for determining the activity and product profile of a purified CPS or KS enzyme.

-

Reaction Setup:

-

In a glass vial, prepare the reaction mixture containing:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol, 5 mM DTT).

-

Divalent Cation: 10-20 mM MgCl₂.

-

Substrate: 20-50 µM of GGPP (for CPS) or ent-CPP (for KS).

-

Purified Enzyme: 1-5 µg of purified synthase.

-

-

Bring the total reaction volume to 500 µL.

-

-

Reaction Incubation:

-

Incubate the reaction at 30°C for 2-4 hours.

-

For assays involving diphosphate products (like ent-CPP), add a phosphatase (e.g., alkaline phosphatase) and incubate for an additional 1-2 hours to convert the product to its corresponding alcohol (ent-copalol) for easier GC-MS analysis.

-

-

Product Extraction:

-

Stop the reaction and extract the lipophilic products by adding an equal volume of a non-polar solvent like n-hexane or ethyl acetate.

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Carefully transfer the organic (upper) layer to a new glass vial. Repeat the extraction 2-3 times.

-

Pool the organic fractions and dry them under a gentle stream of nitrogen.

-

-

Analysis:

-

Resuspend the dried extract in a small volume (50-100 µL) of hexane or ethyl acetate for analysis.

-

Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol for GC-MS Analysis of Kaurane Diterpenoids

GC-MS is the standard method for identifying volatile and semi-volatile compounds like ent-kaurene.

-

Sample Preparation:

-

Ensure the extracted sample is completely dry and resuspended in a volatile solvent (e.g., n-hexane).

-

For acidic compounds like ent-kaurenoic acid, derivatization (e.g., methylation with diazomethane or silylation with BSTFA) is often required to increase volatility and improve chromatographic performance.

-

-

GC-MS Parameters:

-

Injection: Inject 1 µL of the sample into the GC.

-

Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Temperature Program:

-

Initial temperature: 80-120°C, hold for 1-2 min.

-

Ramp: Increase at 10-20°C/min to 280-300°C.

-

Final hold: 5-10 min at the final temperature.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

-

Data Analysis:

-

Identify the product peaks by comparing their retention times and mass spectra with those of authentic standards or by matching the spectra to established libraries (e.g., NIST).

-

Visualization of Workflows and Relationships

Understanding the logical flow of experiments and the regulatory networks is crucial for research. The following diagrams, rendered using DOT language, illustrate these concepts.

Experimental Workflow for Gene Discovery

This diagram outlines a typical workflow for identifying and characterizing new diterpene synthase genes from a non-model organism.

Regulatory Logic: Gibberellin Feedback Inhibition

The biosynthesis of kaurane diterpenoids is tightly linked to the gibberellin (GA) pathway, which includes a well-documented feedback regulation mechanism to maintain hormonal homeostasis.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6,16-Kauranetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol is a diterpenoid compound belonging to the kaurane family. Diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of potential signaling pathways based on the activity of structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and are critical for drug design and development. The following tables summarize the key physicochemical data for this compound. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₃ | [1][2][3][4] |

| Molecular Weight | 322.49 g/mol | [1] |

| Appearance | Powder | |

| Predicted Boiling Point | 456.0 ± 45.0 °C | |

| Predicted Density | 1.15 ± 0.1 g/cm³ |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source |

| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Predicted pKa | 14.80 ± 0.70 |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of a compound. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.

Methodology:

-

Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

-

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed container.

-

Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a suitable filter (e.g., a 0.22 µm syringe filter) that does not interact with the compound.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Potential Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is not yet available in the public domain, studies on structurally similar diterpenoids isolated from Pteris cretica and other natural sources suggest a plausible mechanism of action through the activation of Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.

Activation of LXR by diterpenoids has been shown to induce the expression of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1. This leads to an increased efflux of cholesterol from cells, a mechanism that is of significant interest in the context of cardiovascular diseases.

Below is a diagram illustrating the general workflow for investigating the biological activity of a natural product like this compound, from its isolation to the elucidation of its potential mechanism of action.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-N-Methylsedridine | CAS:41447-15-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

Potential Biological Activities of 2,6,16-Kauranetriol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6,16-Kauranetriol is a member of the ent-kaurane class of diterpenoids, a group of natural products known for a wide array of biological activities. While specific experimental data on this compound is limited in publicly accessible literature, its structural classification suggests a potential for similar pharmacological properties to other well-studied ent-kaurane diterpenoids. This technical guide provides an in-depth overview of the known biological activities of the ent-kaurane diterpenoid family, with the understanding that these may be indicative of the potential activities of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a foundational resource for researchers investigating this compound and its analogs.

Introduction to ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids are a large and structurally diverse class of tetracyclic diterpenoids characterized by the kaurane skeleton.[1][2] They are predominantly isolated from plants of the Isodon, Croton, and Annonaceae families.[3][4][5] This class of compounds has garnered significant scientific interest due to their wide spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, antibacterial, and antitumor effects. The biological activity of ent-kaurane diterpenoids is often attributed to the presence of an α,β-unsaturated ketone moiety in their structure, which can react with nucleophilic groups in biological macromolecules. Given that this compound shares the core ent-kaurane scaffold, it is hypothesized to exhibit similar biological properties.

Potential Biological Activities

Based on the activities of structurally related ent-kaurane diterpenoids, this compound may possess the following biological activities:

Cytotoxic and Anticancer Activity

Numerous ent-kaurane diterpenoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This activity is often mediated through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Representative ent-Kaurane Diterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Amethystoidin A | K562 (human chronic myelogenous leukemia) | 0.22 | |

| Jungermannenone A | HL-60 (human promyelocytic leukemia) | 1.3 | |

| Jungermannenone B | HL-60 (human promyelocytic leukemia) | 5.3 | |

| Jungermannenone D | HL-60 (human promyelocytic leukemia) | 2.7 | |

| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (human hepatocellular carcinoma) | 27.3 ± 1.9 | |

| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (human hepatocellular carcinoma) | 24.7 ± 2.8 | |

| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (human lung adenocarcinoma) | 30.7 ± 1.7 | |

| ent-7α,14β-dihydroxykaur-16-en-15-one | RAW 264.7 (murine macrophage) | 0.07 | |

| ent-18-acetoxy-7α-hydroxykaur-16-en-5-one | RAW 264.7 (murine macrophage) | 0.42 |

Anti-inflammatory Activity

Ent-kaurane diterpenoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Table 2: Anti-inflammatory Activity of Representative ent-Kaurane Diterpenoids

| Compound | Assay | Target Cell Line | IC50 (µM) | Reference |

| Xerophilusin A | NO Production Inhibition | RAW 264.7 | 0.60 | |

| Xerophilusin B | NO Production Inhibition | RAW 264.7 | 0.23 | |

| Longikaurin B | NO Production Inhibition | RAW 264.7 | 0.44 | |

| Xerophilusin F | NO Production Inhibition | RAW 264.7 | 0.67 | |

| Xerophilusin A | NF-κB Luciferase Activity | RAW 264.7 | 1.8 | |

| Xerophilusin B | NF-κB Luciferase Activity | RAW 264.7 | 0.7 | |

| Longikaurin B | NF-κB Luciferase Activity | RAW 264.7 | 1.2 | |

| Xerophilusin F | NF-κB Luciferase Activity | RAW 264.7 | 1.6 |

Induction of Apoptosis

A primary mechanism of the anticancer activity of ent-kaurane diterpenoids is the induction of apoptosis, or programmed cell death. This is often characterized by DNA fragmentation, nuclear condensation, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of ent-kaurane diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for cell lysis and caspase activity.

-

Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Compare the luminescence of treated samples to that of the untreated control to determine the fold-increase in caspase-3/7 activity.

Anti-inflammatory Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the test compound relative to the stimulated control.

Signaling Pathways

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes. Ent-kaurane diterpenoids can inhibit this pathway at various points, including the prevention of IκB degradation and the inhibition of NF-κB translocation.

The Apoptotic Pathway

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Ent-kaurane diterpenoids can induce apoptosis by activating these caspase cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Kaurane Diterpenoids from Ferns: Isolation, Bioactivity, and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ferns, ancient vascular plants, represent a rich and often underexplored source of bioactive natural products. Among these, kaurane diterpenoids, a class of tetracyclic compounds, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive literature review of kaurane diterpenoids isolated from various fern species, with a particular focus on compounds of the ent-kaurane configuration. We delve into the structural diversity of these molecules, their reported biological effects with a focus on anticancer properties, detailed experimental protocols for their isolation and characterization, and the molecular signaling pathways through which they exert their effects.

Structural Diversity of Kaurane Diterpenoids in Ferns

Kaurane diterpenoids are characterized by a tetracyclic carbon skeleton. The vast majority of these compounds isolated from ferns belong to the ent-kaurane series, which are enantiomers of the normal kaurane series. These compounds are particularly abundant in the Pteridaceae family, with numerous examples identified in the genus Pteris.[1]

Some of the notable ent-kaurane diterpenoids isolated from ferns include:

-

From Pteris multifida : ent-kaurane-2β,16α-diol and ent-kaur-16-ene-2β,15α-diol have been isolated.[2][3] Additionally, three new ent-kaurane diterpenoids, pterokaurane M1, M2, and M3, have been identified from this species.[4]

-

From Pteris semipinnata : This fern has yielded a series of ent-15-oxokauran-19-oic acid derivatives named pterisolic acids A-F.

-

From Notholaena species : The frond exudates of Notholaena peninsularis and N. pallens have been found to be rich in (-)-kaur-16-ene-19-oic acid.

The structural diversity within this class of compounds arises from variations in oxidation patterns, substitutions, and rearrangements of the kaurane skeleton.

Biological Activities of Fern-Derived Kaurane Diterpenoids

Kaurane diterpenoids from ferns have demonstrated a wide range of biological activities, with cytotoxic and anticancer effects being the most extensively studied.

Cytotoxic and Anticancer Activity

Numerous studies have highlighted the potential of fern-derived ent-kaurane diterpenoids as anticancer agents. Their cytotoxic effects have been evaluated against a variety of cancer cell lines, with promising results. The α-methylene cyclopentanone moiety has been suggested to be a crucial feature for the cytotoxic activity of some of these compounds.

Table 1: Cytotoxic Activities of Kaurane Diterpenoids from Ferns (IC50 values)

| Compound | Fern Species | Cancer Cell Line | IC50 (µM) | Reference |

| Pterokaurane M2 (Multifidoside B) | Pteris multifida | HepG2 | < 10 | |

| Pterokaurane M3 (Multifidoside C) | Pteris multifida | HepG2 | < 10 | |

| Dehydropterosin B | Pteris multifida | PANC-1 | 4.27 - 14.63 | |

| Dehydropterosin B | Pteris multifida | NCI-H446 | 4.27 - 14.63 | |

| Pterosin A | Pteris multifida | PANC-1 | 4.27 - 14.63 | |

| Pterosin A | Pteris multifida | NCI-H446 | 4.27 - 14.63 | |

| Pterosin B | Pteris multifida | PANC-1 | 4.27 - 14.63 | |

| Pterosin B | Pteris multifida | NCI-H446 | 4.27 - 14.63 | |

| ent-kaurane-2β,16α-diol | Pteris multifida | Ehrlich ascites tumor | Moderate cytotoxicity | |

| ent-kaur-16-ene-2β,15α-diol | Pteris multifida | Ehrlich ascites tumor | Moderate cytotoxicity |

Note: This table summarizes a selection of reported IC50 values. The original research should be consulted for detailed experimental conditions.

Experimental Protocols

The isolation and purification of kaurane diterpenoids from ferns typically involve a series of chromatographic techniques. Below are detailed methodologies adapted from the literature.

General Extraction and Isolation Workflow

A general workflow for the extraction and isolation of kaurane diterpenoids from fern material is depicted below.

Detailed Protocol for Isolation from Pteris vittata

The following protocol is a detailed example for the isolation of compounds from Pteris vittata, which can be adapted for other fern species.

1. Extraction:

-

The whole plant material (7.0 kg) is extracted with methanol three times at room temperature.

-

The solvent is removed under vacuum to yield a concentrated extract.

-

The concentrated extract is then successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

2. Column Chromatography of the Ethyl Acetate Extract:

-

The ethyl acetate extract (80 g) is subjected to silica gel column chromatography (100–200 mesh).

-

A gradient elution is performed with hexane-ethyl acetate (EtOAc) mixtures, starting from a ratio of 50:1 and gradually increasing the polarity to 1:1, to yield several fractions.

3. Further Purification of Fractions:

-

Fraction 2 (12 g): This fraction is further chromatographed on a silica gel column (200–300 mesh) with a hexane-acetone gradient (100:1 to 10:1) to afford specific compounds.

-

Fraction 3 (8 g): This fraction is repeatedly subjected to silica gel column chromatography with a hexane-acetone eluent (100:5). Final purification is achieved using a Sephadex LH-20 column with a chloroform-methanol (CHCl₃-MeOH) eluent (1:1).

-

Fraction 5 (2 g): This fraction is purified by silica gel column chromatography using a CHCl₃-MeOH eluent (95:5).

-

Fraction 6 (5 g): This fraction is subjected to silica gel column chromatography with a CHCl₃-MeOH eluent (10:1) to isolate the final compounds.

Isolation of Diterpenes from Pteris multifida

A study on Pteris multifida reported the isolation of two cytotoxic diterpenes using repeated column chromatography on silica gel and silica gel impregnated with silver nitrate. This indicates that argentation chromatography can be a useful technique for separating closely related diterpenes, particularly those with differing degrees of unsaturation.

Signaling Pathways Modulated by Kaurane Diterpenoids

The anticancer effects of kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the putative mechanisms of action for this class of compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Kaurane diterpenoids have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. Kaurane diterpenoids can suppress this pathway, thereby promoting apoptosis in cancer cells.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some natural products are known to inhibit this pathway. While direct inhibition of the VEGF pathway by fern-derived kaurane diterpenoids is an area requiring more research, a hypothetical inhibitory action is depicted below as a potential mechanism for their anti-tumor effects.

Conclusion and Future Perspectives

Kaurane diterpenoids isolated from ferns represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. The structural diversity of these compounds, coupled with their potent biological activities, makes them attractive lead structures for drug discovery and development.

Future research should focus on:

-

Comprehensive Screening: A broader range of fern species should be phytochemically investigated to discover novel kaurane diterpenoids.

-

Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds is crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs and derivatives will help in identifying the key structural features responsible for their biological activity, potentially leading to the development of more potent and selective drug candidates.

-

In Vivo Studies: More extensive in vivo studies are needed to validate the preclinical anticancer efficacy and to assess the pharmacokinetic and safety profiles of these compounds.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of kaurane diterpenoids from ferns. The continued exploration of these fascinating natural products holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Two Cytotoxic Diterpenes from the Fern Pteris multifida [periodicos.capes.gov.br]

- 3. research.rug.nl [research.rug.nl]

- 4. Cytotoxic diterpenoids and sesquiterpenoids from Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Pteris cretica Containing Kauranetriols: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pteris cretica, commonly known as the Cretan brake fern, is a perennial evergreen pteridophyte belonging to the Pteridaceae family. Distributed across tropical and subtropical regions, this fern has a rich history of use in traditional medicine systems, particularly in Chinese Traditional Medicine. Ethnobotanical records indicate its application as an antipyretic, antidote, and for the treatment of burns, microbial infections, and wounds. Phytochemical investigations have revealed that Pteris cretica is a rich source of various bioactive compounds, including flavonoids, sesquiterpenoids, and notably, ent-kaurane diterpenoids. Among these, kauranetriols and other hydroxylated kaurane derivatives have garnered significant interest for their potential therapeutic properties, including hepatoprotective and lipid-lowering effects.

This technical guide provides an in-depth overview of the ethnobotanical uses of Pteris cretica, focusing on the kaurane diterpenoids it contains. It is designed for researchers, scientists, and drug development professionals, offering a compilation of quantitative ethnobotanical data, detailed experimental protocols for isolation and bioactivity assessment, and visualizations of relevant biological pathways.

Ethnobotanical Significance of Pteris cretica

The traditional use of Pteris cretica is well-documented in various cultures, primarily for its medicinal properties. In Chinese traditional medicine, the rhizome and aerial parts are utilized for their antipyretic and antidotal properties, as well as for treating burns.[1] Modern ethnobotanical studies have quantified the use of this plant in different communities, providing valuable data for drug discovery and development.

Quantitative Ethnobotanical Data

Quantitative ethnobotany provides a measure of the relative importance of a particular plant species within a community. Two commonly used indices are the Use Value (UV) and the Relative Frequency of Citation (RFC). The UV demonstrates the relative importance of a plant based on the number of uses reported, while the RFC indicates the percentage of informants who mention the use of a particular plant.

| Plant Species | Location of Study | Use Value (UV) | Relative Frequency of Citation (RFC) | Reported Traditional Uses |

| Pteris cretica L. | Bara Gali, Abbottabad, Pakistan | 0.48 | 0.43 | Not specified in detail in the provided abstract. |

| Pteris cretica L. subsp. cretica | Khyber Pakhtunkhwa, Pakistan | 0.5 | 0.3 | Leaf poultice for skin disorders, swelling, irritation, and inflammation. |

This table summarizes the available quantitative ethnobotanical data for Pteris cretica from the cited studies.

Kaurane Diterpenoids in Pteris cretica

Phytochemical analysis of Pteris cretica has led to the isolation and characterization of several ent-kaurane diterpenoids, which are considered chemical markers for the Pteridaceae family.[1] These compounds often feature hydroxylation at various positions, leading to a diverse array of structures, including kauranetriols.

Notable Kaurane-Type Diterpenoids

Recent research has identified specific kaurane-type diterpenoids from Pteris cretica with significant biological activities:

-

Ptercresions A, B, and C: These are newly identified terpenes from Pteris cretica. Ptercresions B and C have demonstrated significant hepatoprotective effects in paracetamol-induced L02 cell injury models.

-

A New ent-kaurane diterpenoid (unnamed in the abstract): This compound, along with others, was isolated from the aerial parts of Pteris cretica and showed potent lipid-lowering activity in 3T3-L1 adipocytes.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of kaurane diterpenoids from Pteris cretica, based on established scientific literature.

Bioassay-Guided Isolation of Kaurane Diterpenoids

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from a natural source by systematically testing fractions for biological activity.

Protocol:

-

Extraction:

-

Air-dry the whole plant material of Pteris cretica.

-

Grind the dried plant material into a coarse powder.

-

Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol. This can be done using maceration or a Soxhlet apparatus.

-

Concentrate each extract in vacuo to obtain the respective crude extracts.

-

-

Preliminary Bioassay Screening:

-

Screen all crude extracts for the desired biological activity (e.g., hepatoprotective, lipid-lowering).

-

Select the most active extract for further fractionation. For instance, the chloroform extract has been reported to be highly active in some studies.

-

-

Fractionation of the Active Extract:

-

Subject the active crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with another solvent (e.g., ethyl acetate or chloroform).

-

Collect the eluates as fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

-

Bioassay of Fractions:

-

Test each pooled fraction for the target biological activity.

-

Identify the most active fraction(s).

-

-

Purification of Active Compounds:

-

Further purify the active fraction(s) using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase or normal-phase).

-

Use isocratic or gradient elution with appropriate solvent systems to isolate pure compounds.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated pure compounds using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

-

Hepatoprotective Activity Assay: Paracetamol-Induced L02 Cell Injury Model

This in vitro assay is used to evaluate the ability of a compound to protect liver cells from damage induced by a known hepatotoxin, paracetamol (acetaminophen).

Protocol:

-

Cell Culture:

-

Culture human normal liver cells (L02) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Viability Assay (MTT Assay):

-

Seed L02 cells in 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds (e.g., Ptercresions B and C) for a specified period (e.g., 2 hours). Include a positive control (e.g., Silymarin) and a vehicle control (e.g., DMSO).

-

Induce hepatotoxicity by adding a toxic concentration of paracetamol (e.g., 5-10 mM) to the wells (except for the control group) and incubate for a further 24-48 hours.

-

After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Lipid-Lowering Activity Assay in 3T3-L1 Adipocytes

This assay assesses the potential of compounds to reduce lipid accumulation in fat cells.

Protocol:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

-

Induce differentiation into adipocytes by treating confluent cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) for several days.

-

-

Treatment with Test Compounds:

-

Treat the differentiated adipocytes with various concentrations of the kaurane diterpenoids for 24-48 hours. Include a positive control (e.g., Berberine) and a vehicle control.

-

-

Oil Red O Staining:

-

After treatment, wash the cells with PBS and fix with 10% formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove unbound dye.

-

Elute the stained lipid droplets with isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. A decrease in absorbance indicates a reduction in lipid accumulation.

-

Signaling Pathways Modulated by Kaurane Diterpenoids

Kaurane diterpenoids from Pteris cretica and other sources have been shown to exert their biological effects by modulating various cellular signaling pathways.

Liver X Receptor (LXR) Activation

Certain pterosin sesquiterpenoids and a new ent-kaurane diterpenoid from Pteris cretica have been found to activate Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

Signaling Pathway:

-

The kaurane diterpenoid enters the cell and binds to the LXR/RXR heterodimer in the nucleus.

-

This binding induces a conformational change in the LXR receptor, leading to the recruitment of coactivator proteins.

-

The activated complex then binds to LXR response elements (LXREs) in the promoter regions of target genes.

-

This leads to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid metabolism, ultimately resulting in a lipid-lowering effect.

Potential Hepatoprotective Signaling Pathways

While the specific signaling pathways for the hepatoprotective effects of Ptercresions from Pteris cretica are yet to be fully elucidated, other kaurane diterpenoids have been shown to exert hepatoprotective and other cytoprotective effects through pathways such as:

-

Akt/mTOR Pathway: Some kaurane diterpenoids modulate the Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and apoptosis.

-

AMPK Pathway: Activation of AMP-activated protein kinase (AMPK) can have protective effects in the liver by regulating energy metabolism and reducing oxidative stress.

-

Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 by phytochemicals can upregulate the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Further research is needed to determine the precise mechanisms by which kauranetriols from Pteris cretica confer their hepatoprotective effects.

Conclusion and Future Directions

Pteris cretica is a valuable resource in traditional medicine with scientifically validated bioactive constituents. The kaurane diterpenoids, including kauranetriols, present in this fern demonstrate promising hepatoprotective and lipid-lowering activities. The information and protocols provided in this technical guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of these natural compounds.

Future research should focus on:

-

The isolation and characterization of additional kaurane diterpenoids from Pteris cretica.

-

A thorough elucidation of the specific signaling pathways involved in the hepatoprotective effects of Ptercresions.

-

In vivo studies to validate the efficacy and safety of these compounds.

-

Preclinical and clinical development of promising candidates for the treatment of liver diseases and metabolic disorders.

By bridging the gap between traditional knowledge and modern scientific investigation, the therapeutic potential of Pteris cretica and its kauranetriols can be fully realized.

References

In Silico Prediction of 2,6,16-Kauranetriol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaurane diterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory and anticancer effects. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of a specific member of this family, 2,6,16-Kauranetriol. In the absence of direct experimental data for this compound, this document presents a hypothetical, yet scientifically grounded, workflow. This guide details methodologies for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing a framework for the virtual screening and initial assessment of this compound as a potential therapeutic agent. All quantitative data from related compounds are summarized for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a tetracyclic diterpenoid belonging to the kaurane family. While the bioactivities of many kaurane diterpenoids have been explored, this compound itself remains largely uncharacterized. Computational, or in silico, methods provide a powerful and resource-efficient means to predict the biological activities of such novel compounds, accelerating the early stages of drug discovery.[1][2] These methods allow for the rapid screening of potential interactions with biological targets and the assessment of drug-like properties, thereby prioritizing candidates for further experimental validation.

This guide will focus on two primary areas of predicted bioactivity for this compound, based on the known therapeutic potential of structurally similar kaurane diterpenoids: anti-inflammatory and anticancer activities.

Predicted Bioactivities and Potential Molecular Targets

Based on extensive research into the kaurane diterpenoid class, this compound is hypothesized to exhibit both anti-inflammatory and anticancer properties. The molecular targets for these activities are likely to be key proteins involved in inflammatory and oncogenic signaling pathways.

Predicted Anti-Inflammatory Activity

Kaurane diterpenoids are known to modulate inflammatory responses primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and JAK-STAT (Janus kinase-signal transducer and activator of transcription) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

Potential Anti-Inflammatory Targets:

-

NF-κB (p50/p65 heterodimer): A key transcription factor that regulates the expression of pro-inflammatory genes.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces high levels of nitric oxide, a pro-inflammatory molecule.

-

Janus Kinase 2 (JAK2): A tyrosine kinase that initiates the JAK-STAT signaling pathway upon cytokine receptor activation.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that, upon activation by JAKs, promotes the expression of genes involved in inflammation and cell proliferation.

Predicted Anticancer Activity

The anticancer effects of kaurane diterpenoids are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Potential Anticancer Targets:

-

PI3K (Phosphoinositide 3-kinase): A lipid kinase that plays a central role in cell growth, proliferation, and survival.

-

Akt1 (Protein Kinase B): A serine/threonine kinase that is a key downstream effector of PI3K signaling.

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that regulates cell growth, proliferation, and metabolism.

-

Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein that is often overexpressed in cancer cells.

-

Bax (Bcl-2-associated X protein): A pro-apoptotic protein that is a member of the Bcl-2 family.

-

Caspase-3: A key executioner caspase in the apoptotic pathway.

In Silico Experimental Protocols

This section details the proposed computational methodologies for predicting the bioactivity of this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand (this compound) with a protein target.

Protocol for Molecular Docking:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it using a molecular modeling software (e.g., Avogadro, ChemDraw) and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Save the structure in a PDBQT format, which includes atomic charges and atom type definitions.

-

-

Protein Target Preparation:

-

Download the 3D crystal structures of the selected protein targets from the Protein Data Bank (PDB). (See Table 1 for a list of suggested PDB IDs).

-

Prepare the protein for docking using software such as AutoDockTools. This involves removing water molecules and co-crystalized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

-

Save the prepared protein structure in PDBQT format.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the active site of the target protein. The location of the active site can be determined from the position of the co-crystalized ligand in the PDB structure or through literature review.

-

The grid box dimensions should be large enough to allow for the free rotation and translation of the ligand.

-

-

Docking Simulation:

-

Perform the docking simulation using a program such as AutoDock Vina. The program will explore different conformations of the ligand within the grid box and calculate the binding energy for each conformation.

-

The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.

-

-

Analysis of Results:

-

Analyze the docking results to identify the binding pose with the lowest binding energy (highest affinity).

-

Visualize the protein-ligand complex to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Table 1: Potential Protein Targets for Molecular Docking of this compound

| Predicted Activity | Protein Target | PDB ID |

| Anti-inflammatory | NF-κB (p50/p65) | 1VKX[3] |

| COX-2 | 5IKR[4][5] | |

| iNOS | Not readily available (homology model may be required) | |

| JAK2 | 3KRR | |

| STAT3 | 6NJS | |

| Anticancer | PI3Kα | 5JHB |

| Akt1 | 3O96 | |

| mTOR | 4JSV | |

| Bcl-2 | 1G5M | |

| Bax | 1F16 | |

| Caspase-3 | 1QX3 |

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. These in silico models predict the pharmacokinetic and toxicological properties of a molecule.

Protocol for ADMET Prediction:

-

Input Molecular Structure:

-

Provide the 2D structure of this compound in a suitable format (e.g., SMILES string) to an online ADMET prediction server or standalone software (e.g., SwissADME, pkCSM, ADMETlab).

-

-

Property Calculation:

-

The software will calculate a range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Total clearance, renal OCT2 substrate.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

-

Analysis of Drug-Likeness:

-

Evaluate the predicted ADMET properties against established rules for drug-likeness, such as Lipinski's Rule of Five.

-

This analysis helps to identify potential liabilities of the compound that may hinder its development as a drug.

-

Representative Quantitative Data

While no specific bioactivity data exists for this compound, the following tables summarize the reported in vitro activities of other kaurane diterpenoids to provide a comparative context.

Table 2: Representative Anti-inflammatory Activity of Kaurane Diterpenoids

| Compound | Assay | IC50 (µM) | Reference |

| Kaurenoic acid derivative | NO production inhibition in LPS-stimulated RAW 264.7 cells | 2-10 | |

| Isodon serra diterpenoid 1 | NO production inhibition in LPS-stimulated BV-2 cells | 15.6 | |

| Isodon serra diterpenoid 9 | NO production inhibition in LPS-stimulated BV-2 cells | 7.3 | |

| Noueinsiancin F | NO production inhibition in LPS-stimulated RAW 264.7 cells | Significant at 2.5, 5.0, 10.0 | |

| Noueinsiancin G | NO production inhibition in LPS-stimulated RAW 264.7 cells | Significant at 2.5, 5.0, 10.0 |

Table 3: Representative Anticancer Activity of Kaurane Diterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Atractyligenin derivative 24 | HCT116 (Colon) | 5.35 | |

| Atractyligenin derivative 25 | HCT116 (Colon) | 5.50 | |

| Adenanthin | HepG2 (Liver) | 2.31 | |

| Weisiensin B | HepG2 (Liver) | 3.24 | |

| Oridonin derivative | Molt4 (Leukemia) | 5.00 | |

| Annonaceae diterpenoid 3 | HepG2 (Liver) | 85.2 |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and biological pathways discussed in this guide.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By leveraging computational tools for target identification, molecular docking, and ADMET prediction, researchers can efficiently generate hypotheses about the therapeutic potential of this and other uncharacterized natural products. The outlined protocols and representative data offer a starting point for virtual screening efforts, which can guide and prioritize subsequent experimental validation. The predicted anti-inflammatory and anticancer activities of this compound, based on the known properties of the kaurane diterpenoid class, make it a promising candidate for further investigation in drug discovery programs.

References

- 1. Caspase-3/Sandbox - Proteopedia, life in 3D [proteopedia.org]

- 2. AKT1 - Wikipedia [en.wikipedia.org]

- 3. NIH 3D - CRYSTAL STRUCTURE OF THE NFKB P50/P65 HETERODIMER COMPLEXED TO THE IMMUNOGLOBULIN KB DNA [3d.nih.gov]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Kaurane Diterpenoids from Pteris cretica

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of kaurane diterpenoids from the fern Pteris cretica. The methodologies cover conventional solvent extraction, as well as modern ultrasound-assisted and microwave-assisted techniques. The information is intended to guide researchers in the efficient isolation of these bioactive compounds for further study and development.

Introduction

Pteris cretica L., a member of the Pteridaceae family, is a perennial evergreen herb found in tropical and subtropical regions.[1] Phytochemical investigations have revealed the presence of various secondary metabolites, including sesquiterpenoids and diterpenes.[2] Notably, several studies have confirmed the isolation of ent-kaurane diterpenoids from Pteris species, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] This document outlines detailed protocols for the extraction and isolation of these promising compounds.

Data Presentation: Extraction Parameters

The following table summarizes key parameters from various extraction protocols. While specific yield data for kaurane diterpenoids from Pteris cretica is limited in the literature, the provided data from Pteris species and for related compounds offers a valuable baseline for experimental design.

| Plant Species | Target Compound Class | Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature | Time | Yield | Reference |

| Pteris cretica L. | Total Flavonoids | Ultrasound-Assisted Extraction (UAE) | 56.74% Ethanol | 1:33.69 g/mL | 74.27°C | 45.94 min | 4.71 ± 0.04% | |